molecular formula C13H18N5O8P B1139463 Tenofovir (maleate)

Tenofovir (maleate)

Cat. No.: B1139463
M. Wt: 403.28 g/mol
InChI Key: OPQKUDVCYGLXAH-REVJHSINSA-N
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Description

Tenofovir disoproxil maleate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of chronic hepatitis B and HIV/AIDS. It is a prodrug of tenofovir, which means it is converted into its active form, tenofovir diphosphate, in the body. This compound is known for its effectiveness in reducing viral loads and preventing the replication of viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir disoproxil maleate involves several steps. Initially, tenofovir is synthesized through the reaction of adenine with a phosphonate ester. This is followed by the esterification of tenofovir with isopropyl alcohol to form tenofovir disoproxil. Finally, tenofovir disoproxil is reacted with maleic acid to produce tenofovir disoproxil maleate .

Industrial Production Methods

Industrial production of tenofovir disoproxil maleate typically involves large-scale chemical synthesis using the same steps as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Tenofovir disoproxil maleate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in tenofovir disoproxil maleate can be hydrolyzed to release tenofovir.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

    Substitution: Often involves nucleophiles like amines or alcohols under mild conditions.

Major Products

The primary product of hydrolysis is tenofovir, which is the active form of the drug. Other reactions may produce various intermediates or by-products depending on the specific conditions and reagents used.

Scientific Research Applications

Tenofovir disoproxil maleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

    Biology: Employed in research on viral replication mechanisms and antiviral drug development.

    Medicine: Extensively studied for its efficacy in treating chronic hepatitis B and HIV/AIDS.

    Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.

Mechanism of Action

Tenofovir disoproxil maleate works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. Once inside the body, it is converted to tenofovir diphosphate, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication .

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKUDVCYGLXAH-REVJHSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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